4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine

Medicinal Chemistry ADME Profiling Lipophilicity

4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine (CAS 139645-24-2) is a heterocyclic building block featuring a chloromethyl functional handle fused to a [1,3]dioxolo[4,5-c]pyridine core (C₇H₆ClNO₂, MW 171.58). Its molecular architecture, which includes a chloromethyl group at the 4-position of the dioxolopyridine framework, provides a versatile electrophilic center for nucleophilic substitution reactions.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 139645-24-2
Cat. No. B3101600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine
CAS139645-24-2
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=NC=C2)CCl
InChIInChI=1S/C7H6ClNO2/c8-3-5-7-6(1-2-9-5)10-4-11-7/h1-2H,3-4H2
InChIKeyZLBIIXMBVTUGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine: Building Block Overview


4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine (CAS 139645-24-2) is a heterocyclic building block featuring a chloromethyl functional handle fused to a [1,3]dioxolo[4,5-c]pyridine core (C₇H₆ClNO₂, MW 171.58). Its molecular architecture, which includes a chloromethyl group at the 4-position of the dioxolopyridine framework, provides a versatile electrophilic center for nucleophilic substitution reactions . The compound is commercially available as a research intermediate (purity typically ≥95–98%) and is utilized in the synthesis of more complex molecules for medicinal chemistry and chemical biology applications .

4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine: Synthetic Irreplaceability


Direct substitution of 4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine with other chloromethylated heterocycles is generally inadvisable without rigorous re-validation of downstream synthetic steps. The fused dioxolopyridine scaffold imposes distinct steric and electronic constraints relative to simpler pyridine or benzodioxole analogs, altering both the reactivity of the chloromethyl group and the physicochemical properties of final products. For example, the electron-donating dioxole ring and the pyridine nitrogen modulate the electrophilicity and leaving-group ability of the –CH₂Cl moiety, which can impact nucleophilic substitution kinetics and yield profiles . Furthermore, the rigid, planar dioxolopyridine core influences molecular recognition events in biological assays and may affect logP, solubility, and metabolic stability differently than non-fused or differently substituted congeners . The following evidence table highlights the specific, quantifiable differentiators that justify the selection of this exact compound over its closest analogs.

4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine: Comparative Sourcing Evidence


LogP Differentiation from Simpler Chloromethyl Heterocycles

The lipophilicity of 4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine is predicted to be LogP = 1.29 (estimated using ACD/Labs Percepta or similar algorithm), placing it in an optimal range for passive membrane permeability and oral bioavailability. In contrast, the simpler chloromethyl heterocycle 4-(chloromethyl)pyridine (CAS 10445-91-7) exhibits a significantly lower predicted LogP of approximately 0.57, while 4-(chloromethyl)benzodioxole (CAS not specified) is expected to be more lipophilic (predicted LogP ≈ 1.8–2.0) . The intermediate LogP of the dioxolopyridine derivative may offer a balanced pharmacokinetic profile, reducing the risk of poor solubility or excessive metabolic clearance associated with extreme lipophilicity .

Medicinal Chemistry ADME Profiling Lipophilicity

pKa Comparison vs. Unsubstituted Dioxolopyridine

The predicted pKa of 4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine is 4.45 ± 0.20 (estimated using Advanced Chemistry Development software) . This value is notably lower than that of the parent scaffold [1,3]dioxolo[4,5-c]pyridine, which is expected to have a pKa of approximately 5.2–5.5 for the pyridine nitrogen due to the absence of the electron-withdrawing chloromethyl group. The lower pKa indicates that the chloromethyl derivative is more acidic and will exist predominantly in its neutral, unprotonated form at physiological pH (7.4), whereas the parent compound may be partially protonated. This difference affects solubility and membrane permeability, as well as interactions with biological targets that depend on the ionization state.

Physicochemical Characterization Ionization State Solubility

Commercial Availability and Purity vs. Structural Analogs

4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine is stocked by multiple reputable chemical suppliers in research-scale quantities (e.g., 250 mg, 1 g, 5 g) with reported purity levels ranging from 95% to 98% . In contrast, many closely related dioxolopyridine analogs with alternative substitution patterns (e.g., 4-bromomethyl, 4-hydroxymethyl, or 4-iodomethyl derivatives) are either not commercially available or offered only through custom synthesis, significantly increasing lead time and cost for academic or industrial labs . The chloromethyl variant thus provides a readily accessible and well-characterized entry point into the dioxolopyridine chemical space.

Procurement Purity Supply Chain

4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine: Key Application Scenarios


Dioxolopyridine Pharmacophore Installation via Nucleophilic Displacement

The chloromethyl group serves as an electrophilic handle for introducing the dioxolopyridine scaffold into drug-like molecules. Given its intermediate LogP (1.29) and low pKa (4.45), the resulting conjugates may exhibit favorable ADME properties, balancing permeability and solubility . The compound is particularly suited for library synthesis where the dioxolopyridine core is desired for interactions with biological targets such as kinases, GPCRs, or ion channels .

Functionalized Conjugates for Target Engagement Studies

The chloromethyl group can be reacted with amines, thiols, or alcohols to generate diverse derivatives for target identification or imaging. The ready commercial availability and high purity (≥97%) ensure reproducibility in bioconjugation experiments . The rigid dioxolopyridine core may reduce conformational flexibility, potentially improving binding affinity and selectivity in probe molecules .

Stocked Building Block for Rapid SAR Exploration

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies, the immediate accessibility of 4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine (1 g for $595 USD as of 2026) accelerates iterative synthesis. The alternative of synthesizing a 4-bromomethyl or 4-iodomethyl analog would require additional steps, consuming 1–3 weeks of lab time and increasing project costs.

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